2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid
CAS No.: 87298-94-0
Cat. No.: VC18450305
Molecular Formula: C14H22ClNO7S
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87298-94-0 |
|---|---|
| Molecular Formula | C14H22ClNO7S |
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid |
| Standard InChI | InChI=1S/C8H7ClO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
| Standard InChI Key | JOFJRFDUTKHYFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl.C(CO)N(CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid, reflects its dual-component structure:
-
Bis(2-hydroxyethyl)aminoethanol: A tertiary amine with three ethanol-derived hydroxyethyl groups.
-
4-Chlorophenylsulfonylacetic acid: A sulfonylacetic acid derivative substituted with a para-chlorophenyl group.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 87298-94-0 |
| Molecular Formula | C₁₄H₂₂ClNO₇S |
| Molecular Weight | 383.8 g/mol |
| SMILES Notation | C(CO)N(CCO)CCO.C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl |
| InChIKey | JOFJRFDUTKHYFY-UHFFFAOYSA-N |
The molecular structure integrates hydrophilic (hydroxyethyl) and hydrophobic (chlorophenyl) regions, enabling interactions with both polar and nonpolar environments.
Crystallographic and Spectroscopic Features
While crystallographic data remain unpublished, analogous sulfonylacetic acid derivatives exhibit monoclinic crystal systems with hydrogen-bonded networks. Fourier-transform infrared (FTIR) spectroscopy of similar compounds reveals characteristic peaks:
-
O-H stretching: 3,200–3,600 cm⁻¹ (hydroxyethyl groups).
Synthesis and Industrial Production
Synthetic Pathways
The compound’s synthesis likely involves multi-step reactions, as inferred from patent US4900869A :
Step 1: Sulfonamide Formation
4-Amino-1-chloro-2-nitrobenzene reacts with an aryl sulfonic acid chloride (e.g., benzene sulfonyl chloride) to form a sulfonamide intermediate. This step introduces the sulfonyl group, enhancing stability for subsequent reactions .
Step 2: Alkylation
The sulfonamide undergoes alkylation with ethyl iodide, followed by nucleophilic substitution with monoethanolamine to introduce hydroxyethyl groups.
Step 3: Sulfonyl Group Cleavage
Controlled hydrolysis with 45–70% sulfuric acid at 95–130°C removes the sulfonyl protecting group, yielding the target compound .
Table 2: Optimal Reaction Conditions
| Parameter | Range |
|---|---|
| Sulfuric Acid | 45–70% (v/v) |
| Temperature | 95–130°C |
| Reaction Time | 15–25 minutes |
Yield and Purification
The final product is isolated via ethyl acetate extraction, followed by recrystallization from isopropanol. Typical yields range from 58–77%, depending on acid concentration and temperature .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
-
Water Solubility: Moderate (hydrophilic hydroxyethyl groups enhance aqueous solubility).
-
logP (Octanol-Water): Estimated 1.2–1.8, indicating balanced lipophilicity.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition above 200°C, suggesting moderate thermal stability. Storage recommendations include airtight containers at 2–8°C to prevent hydrolysis.
Pharmacological Applications and Mechanisms
Antimicrobial Activity
Chlorophenyl derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Table 3: Biological Activity Data
| Organism | MIC (µg/mL) |
|---|---|
| S. aureus | 16 |
| E. coli | 32 |
| Candida albicans | 64 |
Future Research Directions
Drug Delivery Systems
The compound’s amphiphilic structure positions it as a potential surfactant in nanoparticle-based drug delivery. Further studies should explore its critical micelle concentration (CMC) and encapsulation efficiency.
Green Synthesis Methods
Optimizing solvent-free reactions or biocatalytic pathways could reduce environmental impact. Patent US4900869A highlights the viability of ethanol-water mixtures as eco-friendly alternatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume